2-Hydroxypentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxypentanal can be synthesized through the hydration of 2,3-dihydropyran. The process involves mixing 2,3-dihydropyran with water and hydrochloric acid, followed by neutralization with sodium hydroxide. The product is then extracted with ether and distilled under reduced pressure .
Industrial Production Methods: On an industrial scale, this compound can be produced through the rearrangement of alkyl hydroperoxides. This method involves the direct air oxidation of hydrocarbons or the addition of hydrogen peroxide to double bonds, followed by rearrangement to form the desired hydroxyaldehyde .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxypentanoic acid.
Reduction: It can be reduced to form 2-hydroxypentanol.
Substitution: It can react with alcohols to form hemiacetals and acetals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) are often employed to facilitate the formation of hemiacetals and acetals.
Major Products Formed:
Oxidation: 2-Hydroxypentanoic acid.
Reduction: 2-Hydroxypentanol.
Substitution: Hemiacetals and acetals.
Scientific Research Applications
2-Hydroxypentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of fine chemicals and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxypentanal involves its reactivity due to the presence of both hydroxyl and aldehyde groups. These functional groups allow it to participate in nucleophilic addition reactions, where the carbonyl carbon is attacked by nucleophiles. This reactivity is crucial for its role in forming hemiacetals and acetals, as well as in oxidation and reduction reactions .
Comparison with Similar Compounds
2-Hydroxybutanal: Similar structure but with one less carbon atom.
2-Hydroxyhexanal: Similar structure but with one more carbon atom.
2-Hydroxy-3-methylbutanal: Similar structure with a methyl group on the third carbon.
Uniqueness: 2-Hydroxypentanal is unique due to its specific chain length and the position of the hydroxyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C5H10O2 |
---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
2-hydroxypentanal |
InChI |
InChI=1S/C5H10O2/c1-2-3-5(7)4-6/h4-5,7H,2-3H2,1H3 |
InChI Key |
SUTLBTHMXYSMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.